5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyrimidinone derivative.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of dihydropyrimidinones are explored for their potential use as drugs. They may act on specific molecular targets to treat diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable candidate for various applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(pyridin-2-yl)-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-ethyl-6-methyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
InChI Key |
OHXAGSDVEXCGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)NC1C2=CC=CS2)C |
Origin of Product |
United States |
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